molecular formula C25H30N4O2 B11001341 N-(1-benzylpiperidin-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11001341
M. Wt: 418.5 g/mol
InChI Key: OQKDUXMYUNOTJW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a synthetic small molecule featuring a benzylpiperidine core linked via an acetamide bridge to a substituted pyrazole ring. The pyrazole moiety is decorated with a 4-methoxyphenyl group at position 5 and a methyl group at position 2.

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C25H30N4O2/c1-18-23(25(28-27-18)20-8-10-22(31-2)11-9-20)16-24(30)26-21-12-14-29(15-13-21)17-19-6-4-3-5-7-19/h3-11,21H,12-17H2,1-2H3,(H,26,30)(H,27,28)

InChI Key

OQKDUXMYUNOTJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrazole moiety. The benzyl group is then introduced through a benzylation reaction. The final step involves the acylation of the pyrazole ring with the piperidine derivative under controlled conditions, often using a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any double bonds present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Pyrazole/Thiadiazole Cores

Compound A: N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide ()

  • Key Features : Replaces the pyrazole ring with a 1,3,4-thiadiazole core. Retains the 4-methoxyphenyl and acetamide groups.
  • Activity : Demonstrated 100% effectiveness in anticonvulsant assays (MES method), attributed to the benzothiazole hydrophobic domain and optimized acetamide linkage .

Compound B : 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide ()

  • Key Features : Triazole core with sulfanyl and pyridine substituents. Shares the acetamide backbone but lacks the benzylpiperidine group.

Comparison Insight : The pyrazole core in the target compound may enhance metabolic stability compared to thiadiazole or triazole analogues, while the benzylpiperidine group could improve blood-brain barrier penetration relative to Compound A and B .

Piperidine-Containing Analogues

Compound C : 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide ()

  • Key Features : Piperidine linked to a triazole-sulfonyl group. Retains the acetamide and aryl substituents.
  • Activity : Synthesized via microwave-assisted methods (85% yield), suggesting efficiency for further derivatization.

Compound D: N-(3-cyano-4-(pyridin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide ()

  • Key Features: Piperidine fused to a quinoline scaffold. Shares the acetamide linkage but lacks pyrazole.
  • Activity: Targeted for kinase inhibition due to the quinoline-piperidine hybrid structure.

Comparison Insight : The target compound’s benzylpiperidine group may offer stronger σ-receptor binding compared to Compound C and D, which prioritize sulfonyl or heteroaromatic interactions .

4-Methoxyphenyl-Substituted Analogues

Compound E : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide ()

  • Key Features : 4-Methoxyphenyl linked to a quinazoline-sulfonyl group via acetamide.
  • Activity : Exhibited IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cell lines due to DNA intercalation and topoisomerase inhibition .

Compound F: 2-[2-(2,6-dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide ()

  • Key Features: Combines 4-methoxyphenyl-pyrazole with a thiazolidinone scaffold.
  • Activity: Demonstrated 22.4% cell growth inhibition (GPmean) in cancer assays, highlighting synergistic effects of pyrazole and thiazolidinone moieties .

Comparison Insight : The target compound’s simpler pyrazole-acetamide architecture may reduce off-target interactions compared to the complex scaffolds of Compound E and F, though potency trade-offs are likely .

Data Tables: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrazole-acetamide Benzylpiperidine, 4-methoxyphenyl Not explicitly reported
Compound A Thiadiazole-acetamide Benzothiazole, 4-methoxyphenyl 100% anticonvulsant (MES method)
Compound E Quinazoline-acetamide Pyrrolidine, 4-methoxyphenyl IC₅₀ <10 µM (HCT-116, MCF-7)
Compound F Pyrazole-thiazolidinone Naphthyl, 4-methoxyphenyl 22.4% cell growth inhibition

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C24H29N5O
  • Molecular Weight : 403.5 g/mol

The compound features a benzylpiperidine moiety and a pyrazole derivative, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors:

  • Sigma Receptors : The compound has shown a high affinity for sigma receptors, particularly sigma1 receptors, which are implicated in neuroprotection and modulation of pain pathways. Studies have demonstrated that derivatives of similar structures exhibit Ki values (inhibition constants) as low as 3.90 nM for sigma1 receptors .
  • Cholinesterase Inhibition : It also acts as an inhibitor of acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the inhibition of specific cancer cell proliferation pathways. For instance, related compounds have shown IC50 values indicating significant antiproliferative effects against various cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Target IC50/Ki Value Reference
Sigma1 Receptor BindingSigma Receptors3.90 nM
Acetylcholinesterase InhibitionAChE13.62 ± 0.21 nM
Anticancer ActivityVarious Cancer Lines0.2–10 µM

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Neuroprotective Effects : A study on similar piperidine derivatives indicated their potential in protecting neuronal cells from apoptosis through sigma receptor modulation .
  • Cholinergic Enhancement : In vitro assays demonstrated that compounds with similar structures significantly inhibited AChE activity, suggesting therapeutic potential for cognitive enhancement in neurodegenerative diseases.
  • Antitumor Efficacy : Research on pyrazole derivatives has revealed their ability to inhibit tumor growth in various cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

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